methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of cyclopentanone and is commonly used as an intermediate in organic synthesis. This compound is known for its unique structure, which includes a cyclopentane ring with a carboxylate ester and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate (K2CO3) or sodium methoxide (NaOMe). The reaction typically occurs under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. The compound’s functional groups, such as the ester and ketone, participate in various chemical reactions, enabling the formation of diverse products. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the dimethyl substitution on the cyclopentane ring.
2-Methyl-3-oxocyclopentane-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an ester
Uniqueness: Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its dimethyl substitution, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar compounds .
Properties
CAS No. |
80969-68-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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